molecular formula C12H10ClN3O B8692121 2-(3-Chloroanilino)-3-carbamoylpyridine CAS No. 51085-24-6

2-(3-Chloroanilino)-3-carbamoylpyridine

Cat. No.: B8692121
CAS No.: 51085-24-6
M. Wt: 247.68 g/mol
InChI Key: PRMFDDKXIJVBTF-UHFFFAOYSA-N
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Description

2-(3-Chloroanilino)-3-carbamoylpyridine is a heterocyclic compound featuring a pyridine ring substituted with a 3-chloroanilino group at position 2 and a carbamoyl group at position 2.

Properties

CAS No.

51085-24-6

Molecular Formula

C12H10ClN3O

Molecular Weight

247.68 g/mol

IUPAC Name

2-(3-chloroanilino)pyridine-3-carboxamide

InChI

InChI=1S/C12H10ClN3O/c13-8-3-1-4-9(7-8)16-12-10(11(14)17)5-2-6-15-12/h1-7H,(H2,14,17)(H,15,16)

InChI Key

PRMFDDKXIJVBTF-UHFFFAOYSA-N

Canonical SMILES

C1=CC(=CC(=C1)Cl)NC2=C(C=CC=N2)C(=O)N

Origin of Product

United States

Comparison with Similar Compounds

Structural Analogues with 3-Chloroanilino Substituents

4-(3-Chloroanilino)benzoic Acid
  • Structure: A benzoic acid derivative with a 3-chloroanilino group at position 3.
  • Key Features :
    • Forms acid dimers via O–H···O hydrogen bonds in the crystal lattice, enhancing thermal stability .
    • Exhibits a twisted conformation (dihedral angle: 34.66° between aromatic rings), reducing π-π stacking interactions .
  • Biological Activity : Potent inhibitor of aldo-keto reductases AKR1C2/C3, with applications in prostate cancer therapy .
  • Synthesis: Prepared via Buchwald-Hartwig amination, a method common for arylaminobenzene derivatives .
CX-4945 (5-(3-Chloroanilino)benzo[c][2,6]naphthyridine-8-carboxylic Acid)
  • Structure: A naphthyridine-based compound with a 3-chloroanilino group and carboxylic acid.
  • Carboxylic acid enhances solubility and protein-binding capacity.
  • Biological Activity : CK2 kinase inhibitor, demonstrating antitumor activity .
Niacinamide (3-Carbamoylpyridine)
  • Key Features :
    • Carbamoyl group enables hydrogen bonding but lacks the chloro-substituted aromatic ring.
  • Biological Activity : Vitamin B3 derivative, critical in NAD+ biosynthesis and dermatological applications .

Substituent Effects on Physicochemical Properties

Compound Functional Groups Solubility Hydrogen Bonding Biological Target
2-(3-Chloroanilino)-3-carbamoylpyridine 3-Chloroanilino, carbamoyl Moderate (polar) High (NH, CO) Not specified
4-(3-Chloroanilino)benzoic acid 3-Chloroanilino, carboxylic acid Low (acidic) High (COOH dimers) AKR1C enzymes
CX-4945 3-Chloroanilino, carboxylic acid Moderate High CK2 kinase
Niacinamide Carbamoyl High Moderate NAD+ metabolism
  • Chlorine Position: The meta-chloro substituent in 3-chloroanilino derivatives (e.g., 4-(3-Chloroanilino)benzoic acid) reduces electronic conjugation compared to para-substituted analogs, affecting redox potentials and binding affinity .
  • Carbamoyl vs. Carboxylic Acid: Carbamoyl groups (as in this compound) are less acidic than carboxylic acids, improving membrane permeability but reducing ionic interactions .

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